1-(4-Bromophenyl)pyrrolidine
CAS No.: 22090-26-2
Cat. No.: VC2024800
Molecular Formula: C10H12BrN
Molecular Weight: 226.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 22090-26-2 |
---|---|
Molecular Formula | C10H12BrN |
Molecular Weight | 226.11 g/mol |
IUPAC Name | 1-(4-bromophenyl)pyrrolidine |
Standard InChI | InChI=1S/C10H12BrN/c11-9-3-5-10(6-4-9)12-7-1-2-8-12/h3-6H,1-2,7-8H2 |
Standard InChI Key | BVEGBJXZICCEQW-UHFFFAOYSA-N |
SMILES | C1CCN(C1)C2=CC=C(C=C2)Br |
Canonical SMILES | C1CCN(C1)C2=CC=C(C=C2)Br |
Introduction
Chemical Identity and Structure
1-(4-Bromophenyl)pyrrolidine, also known as N-(4-Bromophenyl)pyrrolidine or 4-Pyrrolidinobromobenzene, is characterized by a five-membered pyrrolidine ring connected to a phenyl ring with a bromine atom at the para position. Its molecular structure creates distinctive chemical and physical properties that make it valuable in various scientific applications .
Basic Identification
The compound is primarily identified through the following parameters:
Parameter | Value |
---|---|
CAS Number | 22090-26-2 |
Molecular Formula | C₁₀H₁₂BrN |
Molecular Weight | 226.113 g/mol |
IUPAC Name | 1-(4-bromophenyl)pyrrolidine |
SMILES Notation | C1CCN(C1)C2=CC=C(C=C2)Br |
InChI | InChI=1S/C10H12BrN/c11-9-3-5-10(6-4-9)12-7-1-2-8-12/h3-6H,1-2,7-8H2 |
InChI Key | BVEGBJXZICCEQW-UHFFFAOYSA-N |
PubChem CID | 7016457 |
Physical and Chemical Properties
The compound exhibits distinct physical and chemical properties that influence its behavior in different environments and reactions. These properties are crucial for understanding its potential applications and handling requirements.
Physical Properties
1-(4-Bromophenyl)pyrrolidine demonstrates the following physical characteristics:
Property | Value |
---|---|
Physical State | Crystalline solid |
Color | Not specified in literature |
Melting Point | 107°C |
Boiling Point | 306.1±25.0°C at 760 mmHg |
Density | 1.4±0.1 g/cm³ |
Flash Point | 138.9±23.2°C |
Vapor Pressure | 0.0±0.6 mmHg at 25°C |
Index of Refraction | 1.591 |
LogP | 3.19 |
Polar Surface Area (PSA) | 3.24000 |
Exact Mass | 225.015305 |
Chemical Stability and Reactivity
The compound contains a tertiary amine group (pyrrolidine) connected to an aromatic ring, making it susceptible to various chemical transformations. The bromine at the para position serves as a reactive site, particularly for coupling reactions in organic synthesis. The compound's relatively high LogP value of 3.19 indicates considerable lipophilicity, which influences its solubility characteristics and potential pharmaceutical applications .
Applications and Research Areas
1-(4-Bromophenyl)pyrrolidine has demonstrated utility across multiple scientific disciplines, with particular prominence in pharmaceutical research and organic synthesis.
Pharmaceutical Research
The compound serves as a key intermediate in drug development pipelines, particularly for medications targeting neurological disorders. Its nitrogen-containing heterocyclic structure makes it valuable for creating compounds that can interact with various biological receptors .
Organic Synthesis
As a versatile building block in organic chemistry, 1-(4-Bromophenyl)pyrrolidine enables the creation of complex molecules for both research and industrial applications. The bromine atom provides a convenient point for further functionalization through various coupling reactions .
Material Science Applications
Researchers have explored the use of this compound in developing novel materials, including specialized polymers and coatings. These materials potentially offer enhanced durability and performance characteristics for industrial applications .
Biochemical Research
The compound plays a role in studies related to receptor binding and enzyme inhibition, providing valuable insights into biological processes and potential therapeutic targets. Its structural features allow for specific interactions with biological macromolecules .
Agrochemical Development
Emerging research suggests potential applications in agrochemical formulations, particularly in the development of more effective pesticides and herbicides. The compound's properties may contribute to improved efficacy or selectivity in agricultural products .
Structural Relationships and Derivatives
Several structurally related compounds appear in the scientific literature, demonstrating the importance of this chemical scaffold:
Related Compounds
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2-(4-Bromophenyl)pyrrolidine: A positional isomer with different pharmacological properties
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1-(4-Bromophenyl)pyrrolidine-2,4-dione: A functionalized derivative with additional carbonyl groups
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1-(4-Bromophenyl)pyrrolidin-2-one: A lactam derivative with altered reactivity patterns
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1-(4-Bromophenyl)-4-(pyrrolidine-1-carbonyl)-2-pyrrolidone: A more complex derivative with additional functional groups
These structural analogs often exhibit distinct biological activities and chemical properties, highlighting the versatility of the core structure in various applications.
Supplier | Purity | Available Quantities | Approximate Price |
---|---|---|---|
Aladdin Scientific | 98% | 250 mg | $12.90 |
Thermo Scientific Maybridge | 97% | 250 mg, 1 g, 10 g | SEK 255.34 - 2814.44 |
For research purposes, the compound is generally supplied with certificates of analysis and accompanying safety documentation. Storage recommendations typically specify keeping the compound at 2-8°C under inert conditions to maintain stability .
Future Research Directions
The versatility of 1-(4-Bromophenyl)pyrrolidine suggests several promising research directions:
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Further exploration of its potential in developing selective receptor ligands for neurological disorders
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Investigation of novel synthetic methodologies using this compound as a key intermediate
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Development of structure-activity relationships for derivatives with enhanced biological properties
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Exploration of applications in sustainable chemistry, particularly in catalysis and green synthesis
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Assessment of its potential in creating advanced materials with tailored properties
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